Cas no 115334-55-9 (Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone, 3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,8'aS,9aR,9'aR)- (9CI))

Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone, 3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,8'aS,9aR,9'aR)- (9CI) structure
115334-55-9 structure
Product Name:Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone, 3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,8'aS,9aR,9'aR)- (9CI)
Numéro CAS:115334-55-9
Le MF:C30H32O6
Mégawatts:488.572610591482
CID:220717
Update Time:2024-03-01

Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone, 3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,8'aS,9aR,9'aR)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone,3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,8'aS,9aR,9'aR)-(9CI)
    • Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone,3a,3'a,8a,8'a,9,9',9a,9'
    • Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone,3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,
    • Fruticolide
    • Fruticolide(sesquiterpene dimer)
    • Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone,3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-,[3aR-[3aa,4aa,7a,8ab,9aa,10S*(3'aR*,8'aS*,9'aR*)]]-
    • Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone, 3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,8'aS,9aR,9'aR)- (9CI)
    • [3aR-[3aalpha,4aalpha,7alpha,8abeta,9aalpha,10S*(3'aR*,8'aS*,9'aR*)]]-3a,3'a,8a,8'a,9,9',9a,9'a-Octahydro-5,5',8a,8'a-tetramethyl-3-methylenespiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone
    • Piscine à noyau: 1S/C30H32O6/c1-14-8-20-24(32)28(5)12-22-17(15(2)25(33)35-22)10-29(14,28)13-30(20)19-9-18-16(3)21(31)6-7-27(18,4)11-23(19)36-26(30)34/h6-8,17,19-20,22-23H,2,9-13H2,1,3-5H3/t17-,19+,20+,22-,23-,27-,28+,29-,30+/m1/s1
    • La clé Inchi: DXWSMYLGSLBTTI-MCEWBXIHSA-N
    • Sourire: O1C(=O)C(=C)[C@@]2([H])C[C@]34C[C@@]5(C(=O)O[C@]6([H])C[C@]7(C)C(=C(C)C(=O)C=C7)C[C@@]65[H])[C@]([H])(C(=O)[C@]3(C)C[C@@]12[H])C=C4C

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 36
  • Le xlogp3: 1.563

Spiro[4H-4a,7-ethanonaphtho[2,3-b]furan-10,3'(2'H)-naphtho[2,3-b]furan]-2,2',6',8(3H,4'H,7H)-tetrone, 3a,3'a,8a,8'a,9,9',9a,9'a-octahydro-5,5',8a,8'a-tetramethyl-3-methylene-, (3'S,3aR,3'aR,4aR,7R,8aR,8'aS,9aR,9'aR)- (9CI) Littérature connexe

Fournisseurs recommandés
Shanghai Bent Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Liye chemical Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
钜澜化工科技(青岛)有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.